Δ2-Cefoxitin - 1422023-32-2

Δ2-Cefoxitin

Catalog Number: EVT-1486846
CAS Number: 1422023-32-2
Molecular Formula: C16H17N3O7S2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic for parenteral administration. It is derived from cephalosporin C, which is produced by Cephalosporium Acremonium .

Synthesis Analysis

Cefoxitin has been found to have impurities formed during a gradient reverse phase high performance liquid chromatography (HPLC) analysis of stress stability samples of the drug substance cefoxitin . One known impurity is a double-bond isomer of cefoxitin, Δ3-cefoxitin, which was easily prepared by base-catalysed isomerisation of cefoxitin .

Molecular Structure Analysis

A new unknown impurity of cefoxitin was identified by LC-MS and characterized by (1H NMR, 13C NMR, LC/MS/MS, elemental analysis and FT-IR). Based on the spectral data, the impurity was named as, 3- [[(2R,3S)-[3-methoxy-3- N - [2- (thiophen-2-yl)acetamido]]-4-oxoazetidin-2-ylthio]-2- [(carbamoyloxy)methyl]]-acrylic acid .

Chemical Reactions Analysis

The chemical reactions of cefoxitin involve the formation of impurities during stress stability studies. These impurities were identified and characterized using various analytical techniques .

Physical And Chemical Properties Analysis

Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic. It is stable for at least three years when protected from moisture. At elevated temperature, the solid exhibits a biphasic decomposition pattern typified by an initial more rapid decomposition period followed by a slower decay period .

Applications
  • Treatment of Urinary Tract Infections: Cefoxitin has shown efficacy in treating urinary tract infections caused by ESBL-producing bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , ] This makes it a potential alternative to carbapenems, particularly in cases where carbapenem-sparing strategies are necessary. []
Future Directions
  • Resistance Development: The emergence and spread of cefoxitin-resistant bacteria pose a significant challenge to its clinical utility. [, , , ] Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them. This includes exploring the potential of novel drug delivery systems, such as gold nanoparticles, to enhance cefoxitin's effectiveness against resistant strains. []
  • Optimization of Dosing Regimens: Studies have highlighted the need for optimizing cefoxitin dosing regimens, particularly for obese patients and for treating infections in specific sites, like adipose tissue. [, , ] More research is necessary to determine optimal dosing strategies to ensure adequate tissue concentrations and minimize the risk of treatment failure.
  • Evaluation of Combination Therapies: While cefoxitin has been used in combination with other antibiotics for certain infections, further research is needed to evaluate the efficacy of such combinations and to identify optimal regimens for specific pathogens. [, ]

Oxacillin

    Relevance: Oxacillin is structurally similar to Cefoxitin, sharing the core β-lactam ring structure that characterizes this class of antibiotics. Both compounds are used to target staphylococcal infections. Several abstracts discuss the use of oxacillin and cefoxitin interchangeably for detecting methicillin resistance in staphylococci, as the presence of the mecA gene often confers resistance to both antibiotics [, , , , , ].

    • Relevance: Cefuroxime and Cefoxitin both belong to the cephalosporin class of β-lactam antibiotics, indicating structural similarity in their core ring structure. One abstract identifies cefuroxime as one of the antibiotics for which resistance, mediated by efflux system overexpression, has been observed in Klebsiella pneumoniae, similar to cefoxitin [].
    • Relevance: Cefotaxime shares structural similarities with Cefoxitin as both are classified as cephalosporin antibiotics, implying the presence of a β-lactam ring in their structures. Both are known for their activity against a range of bacteria. One abstract identifies cefotaxime as one of the antibiotics for which resistance, linked to efflux system overexpression, has been observed in Klebsiella pneumoniae, similar to the resistance observed with cefoxitin [].
    • Relevance: Ceftazidime and Cefoxitin are classified as cephalosporin antibiotics, indicating a shared core β-lactam ring structure. This structural feature underpins their effectiveness against a variety of bacterial infections. One abstract mentions ceftazidime as one of the antibiotics for which resistance, associated with efflux system overexpression, has been found in Klebsiella pneumoniae, similar to cefoxitin [].
    • Relevance: While not a cephalosporin, Ertapenem, like Cefoxitin, is a β-lactam antibiotic, indicating that it also contains a β-lactam ring in its structure. This shared structural element is key to their mechanism of action against bacterial infections. One abstract discusses ertapenem alongside cefoxitin in the context of efflux system-mediated antibiotic resistance in Klebsiella pneumoniae, highlighting their shared vulnerability to this resistance mechanism despite their distinct chemical classifications [].
    • Relevance: While not a cephalosporin, Meropenem, similar to Cefoxitin, is classified as a β-lactam antibiotic, indicating a shared core β-lactam ring in their structures. This common feature is critical to their activity against bacterial infections. One abstract investigating carbapenem and cefoxitin resistance mechanisms in Klebsiella pneumoniae tested the impact of reserpine and carbonyl cyanide m-chlorophenylhydrazone (CCCP) on meropenem and imipenem MICs, suggesting a potential link between efflux pump activity and resistance to both carbapenems and cefoxitin [].
    • Relevance: Similar to Cefoxitin, Imipenem belongs to the carbapenem class of β-lactam antibiotics. This classification points to a shared structural motif, the β-lactam ring, which is fundamental to their antimicrobial activity. Both antibiotics are recognized for their efficacy against a broad spectrum of bacteria. One abstract directly compares the in vitro activities of imipenem and cefoxitin against Mycobacterium abscessus complex, highlighting their overlapping clinical use and potential as treatment options for these infections []. Another abstract examines the effects of reserpine and carbonyl cyanide m-chlorophenylhydrazone (CCCP) on the MICs of imipenem and meropenem against carbapenem-resistant Klebsiella pneumoniae strains, suggesting a possible connection between efflux pump activity and resistance to both carbapenems and cefoxitin [].

    Properties

    CAS Number

    1422023-32-2

    Product Name

    Δ2-Cefoxitin

    IUPAC Name

    (2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

    Molecular Formula

    C16H17N3O7S2

    Molecular Weight

    427.5 g/mol

    InChI

    InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1

    InChI Key

    FNLHDPKGLFRMLP-XFJVYGCCSA-N

    Synonyms

    (2R,​6R,​7S)​-3-​[[(Aminocarbonyl)​oxy]​methyl]​-​7-​methoxy-​8-​oxo-​7-​[[2-​(2-​thienyl)​acetyl]​amino]​-5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid_x000B_

    Canonical SMILES

    COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

    Isomeric SMILES

    CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.